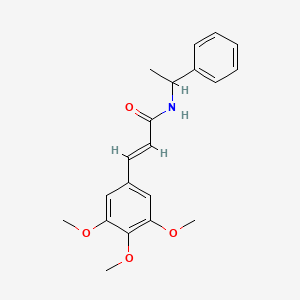
N-(1-phenylethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-phenylethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as PET, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. PET is a synthetic compound that is structurally similar to natural compounds found in plants and animals.
作用机制
The mechanism of action of N-(1-phenylethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is not fully understood. This compound is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to have antioxidant properties, which may help to protect cells from oxidative stress and damage.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to have antioxidant properties, which may help to protect cells from oxidative stress and damage. This compound has been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body.
实验室实验的优点和局限性
N-(1-phenylethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has several advantages for use in lab experiments. This compound is a synthetic compound, which means that it can be easily synthesized in large quantities. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations for use in lab experiments. This compound is a relatively new compound, and there is limited research available on its toxicity and safety. This compound is also expensive, which may limit its use in certain experiments.
未来方向
There are several future directions for research on N-(1-phenylethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. This compound has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in humans. This compound may have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and other conditions. Future research should focus on optimizing the synthesis method of this compound, determining its pharmacokinetics and toxicity, and exploring its potential therapeutic applications in clinical trials.
合成方法
The synthesis of N-(1-phenylethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 3,4,5-trimethoxybenzaldehyde with nitroethane to form 1-(3,4,5-trimethoxyphenyl)-2-nitropropene. The second step involves the reduction of 1-(3,4,5-trimethoxyphenyl)-2-nitropropene to form 1-(3,4,5-trimethoxyphenyl)-2-amino-propane. Finally, the third step involves the reaction of 1-(3,4,5-trimethoxyphenyl)-2-amino-propane with acryloyl chloride to form this compound.
科学研究应用
N-(1-phenylethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been studied for its potential therapeutic applications in various fields of medicine. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has been studied for its ability to inhibit the growth of cancer cells and induce apoptosis. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
属性
IUPAC Name |
(E)-N-(1-phenylethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-14(16-8-6-5-7-9-16)21-19(22)11-10-15-12-17(23-2)20(25-4)18(13-15)24-3/h5-14H,1-4H3,(H,21,22)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVHAYWIFGDRGB-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

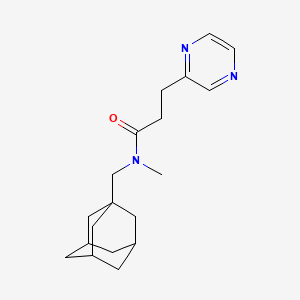
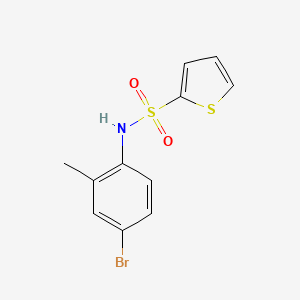
![2-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]ethanol](/img/structure/B5432942.png)

![(4aS*,8aR*)-1-[3-(methylthio)propyl]-6-(morpholin-4-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5432948.png)
![2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5432970.png)
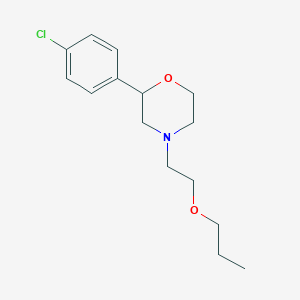
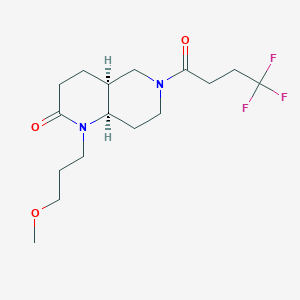
![N-(4-{[(2-methoxy-1-methylethyl)amino]sulfonyl}phenyl)piperidine-1-carboxamide](/img/structure/B5432988.png)

![N-cyclohexyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5433000.png)

![4-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-2-pyridinamine](/img/structure/B5433016.png)
![4-{1-[3-(1H-imidazol-2-yl)benzoyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5433026.png)